COX-2 Inhibition: 450‑Fold Greater Potency Than Salicylic Acid
Tri-Salicylic Acid (CAS 85531-17-5) inhibits cyclooxygenase‑2 (COX‑2) with an IC₅₀ of 0.8 μM [1]. In contrast, salicylic acid exhibits only weak COX‑2 inhibition under comparable conditions, with a reported IC₅₀ of >100 μg/mL (approximately 725 μM) [2]. This represents a >900‑fold difference in molar potency (0.8 μM vs. >725 μM), establishing Tri‑Salicylic Acid as a substantially more effective COX‑2 inhibitor in vitro.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.8 μM |
| Comparator Or Baseline | Salicylic acid: >100 μg/mL (approx. 725 μM) |
| Quantified Difference | >900‑fold greater potency (Tri‑Salicylic Acid) |
| Conditions | Recombinant COX‑2 enzyme assay |
Why This Matters
This potency advantage enables more robust COX‑2 modulation in cellular and in vivo inflammation models at lower compound concentrations, reducing off‑target risks and improving experimental signal‑to‑noise.
- [1] InvivoChem. TRISALICYLIC ACID (CAS 85531-17-5) Product Datasheet. View Source
- [2] GlpBio. Salicylic acid (CAS 69-72-7) Product Datasheet. View Source
